molecular formula C15H23N3O3S B253748 N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B253748
M. Wt: 325.4 g/mol
InChI Key: QSCGNMQCWGVCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, also known as CHPG, is a compound that has been extensively studied for its potential therapeutic applications. CHPG belongs to the class of compounds known as metabotropic glutamate receptor agonists and has been found to modulate the activity of these receptors in the brain. In

Mechanism of Action

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide acts as an agonist for metabotropic glutamate receptors, specifically mGluR5. When N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide binds to mGluR5, it activates a signaling pathway that leads to the modulation of synaptic plasticity, which is important for learning and memory. N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been shown to modulate the activity of other neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate synaptic plasticity, which is important for learning and memory. N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been found to modulate the activity of the dopamine and serotonin systems in the brain, which are involved in a variety of physiological processes, including mood regulation, reward processing, and motor control.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide in lab experiments is that it is a potent and selective agonist for mGluR5, which allows for the specific modulation of this receptor. However, one limitation of using N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. One area of research is the development of more potent and selective agonists for mGluR5. Another area of research is the investigation of the potential therapeutic applications of N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide on the brain and its potential interactions with other neurotransmitter systems.
In conclusion, N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is a compound that has shown promise for its potential therapeutic applications in the treatment of neurological disorders. Its ability to modulate the activity of metabotropic glutamate receptors and other neurotransmitter systems in the brain makes it an important compound for further research. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves the reaction of 2-((tert-butoxycarbonyl)amino)acetic acid with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbamoyl)-2-((tert-butoxycarbonyl)amino)acetic acid. This intermediate is then reacted with 2-mercapto-5-(2-hydroxyethyl)-6-methylpyrimidine to form N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide.

Scientific Research Applications

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to modulate the activity of metabotropic glutamate receptors, which are involved in a variety of physiological processes in the brain. N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H23N3O3S/c1-10-12(7-8-19)14(21)18-15(16-10)22-9-13(20)17-11-5-3-2-4-6-11/h11,19H,2-9H2,1H3,(H,17,20)(H,16,18,21)

InChI Key

QSCGNMQCWGVCCF-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCCC2)CCO

SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCCC2)CCO

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCCC2)CCO

Origin of Product

United States

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